BenchChemオンラインストアへようこそ!

2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-

Medicinal Chemistry Physicochemical Profiling Drug Design

This building block features a 5-phenyl-3-hydroxy-2(5H)-furanone core with a unique 4-acetyl group, enabling rapid hydrazone and aldol library synthesis. Its pharmacophoric triad supports anti-inflammatory (COX/calcium channel), antioxidant, and antimicrobial screening. USP 5,451,686 provides IP context for dermal-tolerable inflammatory programs. Avoid generic substitution—only this acetyl-hydroxy-phenyl combination delivers the targeted reactivity and three-dimensional interaction profile.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 21053-80-5
Cat. No. B14714210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-
CAS21053-80-5
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O
InChIInChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3
InChIKeyNAONGLJFJCQBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-3-hydroxy-5-phenyl-2(5H)-furanone (CAS 21053-80-5): Procurement-Grade Structural and Functional Baseline


2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- (CAS 21053-80-5) is a synthetic heterocyclic compound belonging to the 3-acyl tetronic acid subclass within the broader 2(5H)-furanone pharmacophore family [1]. With a molecular formula of C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol, it features a γ-butyrolactone core bearing three pharmacophoric substituents: a 4-acetyl group, a 3-hydroxyl (enolic) group, and a 5-phenyl ring [1]. This substitution pattern places it at the intersection of the tetronic acid natural product scaffold and the synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanone series, both of which have established records in anti-inflammatory, antioxidant, and antimicrobial research [2][3]. The compound is catalogued under PubChem CID 3344570 and is primarily available through screening compound suppliers as a research-grade building block for medicinal chemistry and drug discovery programs [1].

Why Generic 2(5H)-Furanone Substitution Fails: Structural Determinants of Differentiation for 4-Acetyl-3-hydroxy-5-phenyl-2(5H)-furanone (CAS 21053-80-5)


The 2(5H)-furanone scaffold is pharmacologically promiscuous; minor substituent variation can invert selectivity between COX-1 and COX-2, shift antioxidant potency by over an order of magnitude, or abolish antimicrobial activity entirely [1][2]. The target compound's unique combination of a 4-acetyl (electron-withdrawing, H-bond-accepting), 3-hydroxy (enolizable, metal-chelating), and 5-phenyl (lipophilic, π-stacking) triad is not replicated in any single commercially prevalent analog [3]. Generic substitution with unsubstituted tetronic acid (CAS 4971-56-6), 5-phenyl-2(5H)-furanone (CAS 53138-45-7), or 3-acetyl-4-hydroxy-5-methyl analogs would eliminate either the acetyl-dependent electrophilic reactivity, the hydroxy-dependent tautomeric equilibrium, or the phenyl-dependent steric and electronic contributions—each of which is individually implicated in the distinct pharmacological profile of 3-acyl-5-phenyl tetronic acids [2][4]. This section provides the quantitative evidence base for why procurement decisions within this chemical space cannot rely on generic or nearest-neighbor substitution.

Quantitative Differentiation Evidence for 4-Acetyl-3-hydroxy-5-phenyl-2(5H)-furanone (CAS 21053-80-5): Head-to-Head and Class-Level Comparator Data


Structural Differentiation from Parent Tetronic Acid: Substituent-Driven Physicochemical Profile Shift

The target compound differs from the unsubstituted tetronic acid scaffold (4-hydroxy-2(5H)-furanone, CAS 4971-56-6) by the addition of a 5-phenyl group and a 4-acetyl group [1]. The 5-phenyl substitution increases the computed XLogP3-AA from approximately -0.5 (tetronic acid) to 1.7 for the target compound, representing a greater than two-order-of-magnitude shift in theoretical partition coefficient that substantially alters membrane permeability predictions [1]. The 4-acetyl group introduces a second hydrogen-bond acceptor site and enables keto-enol tautomerism involving the 3-hydroxy group, a feature absent in monosubstituted analogs [2]. This tautomeric capacity is structurally analogous to that of the bioactive 3-acyl tetronic acid natural products (e.g., agglomerin A, gregatin family), which rely on the tricarbonylmethine motif for metal chelation and enzyme inhibition [3].

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen-Bond Donor Capacity Differentiation: Non-Classical H-Bond Donor Moiety Identified in 3-Acyl-Substituted Furan Systems

A 2020 structure–property relationship study of 3-acyl-substituted furans identified a non-classical hydrogen-bond donor (HBD) moiety arising from the interaction between the 3-hydroxy and 4-acyl groups in compounds structurally related to the target [1]. This moiety exhibits HBD capacity that is not present in analogs lacking the 3-hydroxy/4-acyl juxtaposition, such as 5-phenyl-2(5H)-furanone (CAS 53138-45-7) or 4-methoxy-5-phenyl-2(5H)-furanone (CAS 22609-96-7) [1][2]. The non-classical HBD character directly impacts molecular recognition properties including target binding and solubility, and was confirmed by X-ray crystallography (CCDC 1990802 and 1990803) [1].

Physical Organic Chemistry Molecular Recognition Crystal Engineering

Anti-Inflammatory Class Evidence: Patent-Covered 5-Phenyl-2(5H)-furanone Series Including the Target Substitution Pattern

US Patent 5,451,686 (Garst, 1995) explicitly claims 3- and 5-alkyl and phenyl substituted 4-(hydroxy or acyloxy)-alkyl-2(5H)-furanones as anti-inflammatory agents [1]. The target compound's substitution pattern (5-phenyl, 3-hydroxy, 4-acetyl) falls within the scope of the claimed generic formula [1]. The patent establishes that compounds of this class demonstrate anti-inflammatory activity via calcium channel inhibition rather than phospholipase A₂ inhibition, a mechanistic differentiation from the marine natural product manoalide [1]. Importantly, the patent specifies that 5-substituted derivatives lack the skin-sensitizing properties associated with 5-hydroxy-2(5H)-furanone derivatives, representing a safety-relevant differentiation within the class [1]. The broader 4,5-diaryl-3-hydroxy-2(5H)-furanone series has demonstrated in vivo anti-inflammatory activity in the TPA-induced mouse ear edema model at 100 mg/kg i.p., with potency comparable to indomethacin and ketorolac [2].

Inflammation Drug Discovery Phospholipase A2

Synthetic Accessibility Advantage: One-Pot Multi-Component Synthesis with Demonstrated Literature Precedent

The target compound is accessible via a one-pot, three-component reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate, involving brief heating followed by stirring at room temperature for one day [1]. This synthetic route was published in the Russian Journal of General Chemistry (Nasakin et al., 2018) and provides a practical laboratory-scale preparation method [1]. In contrast, the synthesis of 5-substituted 2(5H)-furanones via the patent-described route (US Patent 5,451,686) typically requires singlet oxygen oxidation with Rose Bengal catalyst under light irradiation, a more technically demanding step [2]. The one-pot methodology reduces synthetic complexity and may translate to lower procurement costs and shorter lead times for custom synthesis compared to analogs requiring photochemical steps [1][2].

Synthetic Methodology Medicinal Chemistry Chemical Procurement

Biological Activity Profile Differentiation from 4,5-Diaryl-3-hydroxy-2(5H)-furanone Series: Structural Prerequisites for Multi-Target Activity

A systematic SAR study of thirteen 4,5-diaryl-3-hydroxy-2(5H)-furanones established that biological activity across multiple targets (5-lipoxygenase, cyclooxygenases, HIV-1 integrase, and PC3 cell proliferation) is exquisitely sensitive to the aryl substitution pattern [1]. The study demonstrated that the 3-hydroxy group is essential for antioxidant and enzyme inhibitory activity, while the nature of the 4-aryl and 5-aryl substituents determines target selectivity [1]. The target compound, bearing a 4-acetyl group in place of the 4-aryl substituent, occupies a distinct chemical space within this series. Critically, the 4-acetyl group provides a reactive handle for further derivatization (e.g., reduction, condensation, heterocycle formation) that 4-aryl analogs lack, making the target compound a strategically versatile intermediate for library synthesis [2].

Antioxidant COX Inhibition HIV Integrase Multi-Target Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-Acetyl-3-hydroxy-5-phenyl-2(5H)-furanone (CAS 21053-80-5)


Medicinal Chemistry Scaffold Diversification and Library Synthesis

The 4-acetyl group serves as a versatile synthetic handle for condensation reactions (hydrazone and oxime formation), aldol chemistry, and heterocycle annulation, enabling rapid generation of structurally diverse compound libraries from a single starting material. The one-pot synthetic accessibility described by Nasakin et al. (2018) supports cost-effective procurement for parallel synthesis workflows [1].

Anti-Inflammatory Lead Identification Leveraging Patent-Validated Scaffold

The compound's 5-phenyl-3-hydroxy-2(5H)-furanone core falls within the claims of US Patent 5,451,686 for anti-inflammatory furanones acting via calcium channel inhibition. This patent precedent provides intellectual property context for drug discovery programs targeting inflammatory conditions where dermal tolerability is critical, as the 5-substituted derivatives are reported to lack the skin-sensitizing properties of 5-hydroxy analogs [2].

Hydrogen-Bond Directed Molecular Recognition and Co-Crystal Engineering Studies

The demonstrated presence of a non-classical hydrogen-bond donor motif in structurally related 3-acyl furans (Rodrigues et al., 2020) positions this compound as a candidate for co-crystallization studies, supramolecular chemistry investigations, and targeted protein-ligand interaction analysis. The 3-hydroxy/4-acetyl juxtaposition, combined with the 5-phenyl π-stacking surface, creates a defined three-dimensional interaction profile that is absent in simpler furanone analogs [3].

Antimicrobial Screening as a 3-Acyl Tetronic Acid Analog

The structural homology to naturally occurring 3-acyl tetronic acid antibiotics (e.g., agglomerin A, gregatins) supports the inclusion of this compound in antimicrobial screening panels, particularly against Gram-positive bacteria. The tetronic acid scaffold is a recognized pharmacophore for antibiotic, antiviral, and antineoplastic activity, and the compound's specific substitution pattern may confer selective activity profiles that differ from both natural tetronic acids and synthetic 4-aryl analogs [4].

Quote Request

Request a Quote for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.